molecular formula C7H5N5 B8752043 2H-Tetrazol-5-amine,N-phenyl- CAS No. 14832-59-8

2H-Tetrazol-5-amine,N-phenyl-

Cat. No.: B8752043
CAS No.: 14832-59-8
M. Wt: 159.15 g/mol
InChI Key: TWMDKQVJNVMHCO-UHFFFAOYSA-N
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Description

N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound built around the tetrazole heterocycle, a privileged scaffold in medicinal chemistry and drug design. The tetrazole ring is renowned for its role as a non-classical bioisostere of carboxylic acids, offering similar acidity but often improved metabolic resistance and higher lipophilicity, which can enhance drug absorption and bioavailability . This specific phenyl-substituted tetrazole amine is a valuable building block for researchers developing novel bioactive molecules. Tetrazole-based compounds like this one are frequently investigated for a wide spectrum of biological activities. These include serving as key components in antihypertensive agents, such as the drug Valsartan, due to their ability to act as angiotensin-II receptor antagonists . The structural motif is also explored for its potential antinociceptive (pain-blocking), anti-inflammatory, antibacterial, and antifungal properties, making it a versatile intermediate in pharmaceutical R&D . Furthermore, beyond pharmaceuticals, tetrazole derivatives find applications in coordination chemistry, materials science, and as high-energy components in propellant formulations . This product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific experimental application.

Properties

CAS No.

14832-59-8

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

N-phenyltetrazol-5-imine

InChI

InChI=1S/C7H5N5/c1-2-4-6(5-3-1)8-7-9-11-12-10-7/h1-5H

InChI Key

TWMDKQVJNVMHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NNN=N2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Phenyl 2h 1,2,3,4 Tetrazol 5 Amine

Oxidation Reactions of the Tetrazole Ring System

The oxidation of nitrogen-containing heterocycles is a key transformation for accessing derivatives with unique properties. For N-phenyl-2H-1,2,3,4-tetrazol-5-amine, oxidation can theoretically target the nitrogen atoms of the tetrazole ring.

Formation of Tetrazole-1-oxide Derivatives

The N-oxidation of heteroaromatic compounds, including tetrazoles, leads to the formation of N-oxides, which can significantly alter the electronic properties and reactivity of the parent molecule. The formation of tetrazole-1-oxide derivatives from tetrazolamines, while plausible, is a challenging transformation that must contend with the potential oxidation of the exocyclic amino group. nih.govnih.gov

Selective oxidation of a specific ring nitrogen in the presence of an exocyclic amine often requires strategic use of oxidizing agents and reaction conditions. nih.gov Reagents like hydrogen peroxide or peroxycarboxylic acids are typically employed for such transformations. The strategy often involves the in situ protonation of the more basic exocyclic amine, temporarily protecting it from the oxidant and allowing the electrophilic oxidizing agent to attack the less basic, unprotonated ring nitrogen. nih.govnih.gov While specific studies detailing the oxidation of N-phenyl-2H-1,2,3,4-tetrazol-5-amine to its corresponding N-oxide are not extensively documented, the general principles of selective heteroaryl oxidation provide a viable theoretical pathway. rsc.org

C-N Bond Cleavage and Carboxylic Acid Derivative Formation

The oxidative cleavage of carbon-nitrogen bonds is a significant transformation in organic synthesis. researchgate.netrsc.org However, the C-N bond between the tetrazole ring and the exocyclic nitrogen in N-phenyl-2H-1,2,3,4-tetrazol-5-amine is generally stable due to the aromatic nature of the tetrazole ring. thieme-connect.com Oxidative cleavage of this bond to yield a carboxylic acid derivative (or its equivalent) would be a complex process, likely requiring harsh reaction conditions that could also degrade the phenylamine moiety. Studies on the oxidative C-N cleavage of N-alkylamines and N-phenylamides often employ catalytic systems to achieve this transformation, but these are not always applicable to heteroaromatic amines. rsc.orgrsc.org Specific methodologies for the direct oxidative conversion of N-phenyl-2H-1,2,3,4-tetrazol-5-amine into a carboxylic acid derivative via C-N bond cleavage are not well-established in the literature.

Derivatization and Functionalization Strategies

The presence of the N-phenylamino group provides a versatile handle for various derivatization and functionalization reactions, allowing for the synthesis of a wide range of novel compounds.

N-Acylation and N-Aroylation

The exocyclic amino group of N-phenyl-2H-1,2,3,4-tetrazol-5-amine can readily undergo acylation and aroylation reactions. This transformation involves treating the compound with acylating agents such as acyl chlorides, aroyl chlorides, or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. tubitak.gov.trresearchgate.netresearchgate.net This reaction yields N-acyl or N-aroyl derivatives, which are valuable for modifying the compound's physicochemical properties.

The general procedure involves dissolving N-phenyl-2H-1,2,3,4-tetrazol-5-amine in a suitable aprotic solvent, adding a base, and then introducing the acylating agent. The reaction is often carried out at room temperature.

Acylating AgentBasePotential Product
Acetyl ChloridePyridineN-(2H-tetrazol-5-yl)-N-phenylacetamide
Benzoyl ChlorideTriethylamineN-(2H-tetrazol-5-yl)-N-phenylbenzamide
Acetic AnhydridePyridineN-(2H-tetrazol-5-yl)-N-phenylacetamide

Substitution on the Phenyl Ring

The N-(tetrazol-5-yl)amino group attached to the phenyl ring acts as an electron-donating group, thereby activating the ring towards electrophilic aromatic substitution. byjus.com Similar to aniline, this group directs incoming electrophiles to the ortho and para positions. Consequently, reactions such as halogenation, nitration, and sulfonation can be performed on the phenyl ring. byjus.com

However, the high reactivity can sometimes lead to polysubstitution. For instance, bromination in bromine water is expected to yield the 2,4,6-tribromo derivative. To achieve monosubstitution, milder conditions or protection of the activating group may be necessary. byjus.com

ReactionReagentsMajor Product(s)Conditions
BrominationBr2 in H2O2,4,6-Tribromo-N-(2H-tetrazol-5-yl)anilineRoom Temperature
NitrationConc. HNO3, Conc. H2SO42-Nitro- and 4-Nitro-N-(2H-tetrazol-5-yl)anilineControlled Temperature (e.g., 288 K)
SulfonationConc. H2SO44-Amino-3-(2H-tetrazol-5-ylamino)benzenesulfonic acid (Sulfanilic acid analogue)Heating (e.g., 453-473 K)

Formation of Hybrid Compounds (e.g., Pyrazole-Tetrazole)

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in medicinal chemistry. The synthesis of hybrid compounds featuring both pyrazole (B372694) and tetrazole rings has garnered significant interest. mdpi.commdpi.com Although synthetic routes may not start directly from N-phenyl-2H-1,2,3,4-tetrazol-5-amine, the strategies employed are instructive for creating such linked heterocyclic systems.

One common approach involves starting with a molecule that contains a precursor for one ring and a functional group that can be converted into the other. For example, a substituted aminophenyl ketone could be used where the amino group is first converted to a tetrazole ring, followed by condensation and cyclization of the ketone group to form a pyrazole ring. mdpi.com This links the two heterocycles via the phenyl scaffold.

Hybrid Structure TypeGeneral Synthetic StrategyExample Linker
Pyrazole-Phenyl-TetrazoleConversion of an aminoacetophenone to a tetrazole-acetophenone, followed by reaction with hydrazine (B178648) to form the pyrazole ring. mdpi.comPhenyl
Pyrazole-Alkyl-TetrazoleSynthesis of separate pyrazole and tetrazole synthons followed by coupling via an alkyl chain. mdpi.comMethylene or Ethylene bridge
Directly Linked Pyrazole-TetrazoleConstruction of one heterocycle onto a pre-existing functionalized version of the other, e.g., via cycloaddition of azide (B81097) to a cyanopyrazole. mdpi.comDirect C-C bond

Photochemical Reactions and Degradation Mechanisms

The photochemical behavior of tetrazole derivatives, including N-phenyl-2H-1,2,3,4-tetrazol-5-amine, is characterized by the high-energy nature of the tetrazole ring, which predisposes it to a variety of light-induced transformations. The specific reaction pathways are heavily influenced by the substitution pattern on the tetrazole ring, the nature of the substituents, and the reaction conditions such as the solvent. mdpi.com

A predominant photochemical reaction for many tetrazole derivatives is the extrusion of molecular nitrogen (N₂). mdpi.com This process is a key step in the degradation of the tetrazole ring and leads to the formation of highly reactive intermediates. For 2,5-disubstituted tetrazoles like N-phenyl-2H-1,2,3,4-tetrazol-5-amine, photolysis typically results in the formation of a nitrile imine as the primary intermediate. uc.pt This pathway is distinct from that of 1,5-disubstituted tetrazoles, which are thought to directly generate imidoylnitrenes upon N₂ loss. uc.pt

The photoextrusion of N₂ from 2,5-disubstituted tetrazoles is believed to proceed via the cleavage of the N(1)-N(2) and N(3)-N(4) bonds, or N(2)-N(3) and N(4)-C(5) bonds, leading to the formation of the nitrile imine and a molecule of nitrogen. This reactive nitrile imine can then undergo various subsequent reactions, including cyclization to form a more stable diazirine intermediate, or react with other molecules present in the medium. uc.pt Theoretical studies on similar phenyl-substituted tetrazolones suggest that the N₂ photoextrusion can be a concerted process from an excited state. mdpi.com

Table 1: Key Intermediates in the Photochemical Degradation of Substituted Tetrazoles
Tetrazole Substitution PatternPrimary Intermediate upon N₂ PhotoextrusionPotential Subsequent SpeciesReference
2,5-Disubstituted (e.g., N-phenyl-2H-1,2,3,4-tetrazol-5-amine)Nitrile ImineDiazirine, Carbodiimide (B86325) uc.pt
1,5-DisubstitutedImidoylnitrene (singlet state)Carbodiimide uc.pt
1-Phenyl-4-allyl-tetrazol-5-oneTriplet BiradicalPyrimidinone mdpi.com

The photochemical reactions of many aromatic and heterocyclic compounds, including phenyl-substituted tetrazoles, often involve the population of a triplet excited state upon absorption of UV light. mdpi.comrsc.org Laser flash photolysis studies on related compounds, such as phenyl (methyl-tetrazolyl) ketone, have identified the formation of a triplet excited state immediately after the laser pulse. rsc.org This triplet state is a key precursor to the subsequent chemical transformations.

In the case of compounds like 1-phenyl-4-allyl-tetrazol-5-one, theoretical studies have validated a mechanism where the reaction pathway evolves on the triplet state potential energy surface. mdpi.com Following intersystem crossing from the initially formed singlet excited state, the triplet state undergoes N₂ photoextrusion to generate a triplet biradical intermediate. mdpi.com This biradical is a key species that dictates the subsequent reaction steps, including rearrangements and proton transfers. The lifetime and reactivity of this triplet intermediate are influenced by the solvent and the molecular structure.

Excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon in many nitrogen-containing heterocyclic compounds, particularly those with appropriately positioned proton donor and acceptor groups. ias.ac.innih.govnih.gov In the context of the photodegradation of phenyl-tetrazole derivatives, intramolecular proton transfer can be a crucial step that follows the initial photoextrusion event.

For example, in the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one in methanol, a postulated mechanism involves an intramolecular proton transfer occurring after the formation of the triplet biradical intermediate and a subsequent cyclization. mdpi.com This proton transfer was found to be intramolecular because it occurs in both protic and aprotic solvents. mdpi.com While direct studies on N-phenyl-2H-1,2,3,4-tetrazol-5-amine are limited, the presence of the amino group (a potential proton donor) and the tetrazole nitrogen atoms (potential proton acceptors) suggests that ESIPT could play a role in its photochemical reactivity, potentially leading to the formation of tautomeric intermediates that deactivate via different pathways. Studies on related 2-(2'-aminophenyl)benzothiazoles show that such amino-type ESIPT processes can be ultrafast, occurring on the femtosecond timescale. nih.gov

Transition Metal-Catalyzed Reactions Involving N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE or its Precursors

While specific examples of transition metal-catalyzed reactions using N-phenyl-2H-1,2,3,4-tetrazol-5-amine as a substrate are not extensively documented, the structural motifs present in the molecule—namely the N-phenyl group and the aminotetrazole core—are known to be reactive in various catalytic transformations. The synthesis of N-substituted aminotetrazoles, which are precursors to the title compound, often employs transition metal catalysis. acs.org

The N-phenyl group is susceptible to directed C-H activation, a powerful strategy in modern organic synthesis. researchgate.netresearchgate.net Catalysts based on palladium, rhodium, and iridium are frequently used to functionalize the ortho C-H bonds of N-aryl heterocycles. nih.govnih.gov The nitrogen atom of the amino group or the tetrazole ring can act as a directing group, facilitating the formation of a metallacyclic intermediate that subsequently reacts with a coupling partner. For instance, Rh(III)-catalyzed C-H activation and annulation of phenyl-1H-pyrazol-5-amine with alkynes has been reported, showcasing a reaction pathway that could be conceptually applied to N-phenyl-aminotetrazoles. nih.gov

Furthermore, the N-H bond of the amino group and the C-H bonds of the phenyl ring are potential sites for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce further substituents. researchgate.net Such reactions would allow for the elaboration of the N-phenyl-2H-1,2,3,4-tetrazol-5-amine scaffold to build more complex molecular architectures.

Table 2: Representative Transition Metal-Catalyzed Reactions on Analogous N-Aryl Heterocycles
Reaction TypeMetal CatalystSubstrate TypePotential Application to N-phenyl-aminotetrazoleReference
C-H Activation / AnnulationRh(III)Phenyl-1H-pyrazol-5-amineSynthesis of fused heterocyclic systems nih.gov
C-H ArylationPd(II)Substituted Pyrazole RingFunctionalization of the phenyl or tetrazole ring nih.gov
Oxidative C-H/C-H Cross-CouplingPd(II)Pyridine N-oxides and TriazolesCoupling of the phenyl group with other heterocycles rsc.org

Thermal Decomposition Pathways and Stability Considerations (general for tetrazoles)

Tetrazoles are high-nitrogen content heterocycles, a characteristic that imparts them with significant stored chemical energy. Their thermal stability and decomposition pathways are of considerable interest, particularly for their use as energetic materials or gas generants. The thermal decomposition of tetrazoles generally proceeds through one of two primary, competing pathways: fragmentation with the elimination of molecular nitrogen (N₂) or elimination of hydrazoic acid (HN₃). scispace.comacs.org

The preferred decomposition pathway is highly dependent on the nature and position of the substituents on the tetrazole ring. researchgate.netresearchgate.net For N-substituted tetrazoles, it is suggested that the decomposition typically begins with the direct elimination of an N₂ molecule from the tetrazole ring. researchgate.net This contrasts with many C-substituted tetrazoles, which may first undergo a ring-opening isomerization to an azidoimine tautomer before fragmentation. researchgate.net

Table 3: General Thermal Decomposition Characteristics of Tetrazoles
Decomposition PathwayPrimary ProductsFavored byReference
Nitrogen EliminationN₂, Nitrile Imine or ImidoylnitreneN-substituted tetrazoles, 2,5-disubstituted tetrazoles researchgate.netresearchgate.net
Hydrazoic Acid EliminationHN₃, NitrileCertain C-substituted tetrazoles scispace.comacs.org
Ring-Chain TautomerizationAzidoimineC-substituted tetrazoles researchgate.net

Theoretical and Computational Studies of N Phenyl 2h 1,2,3,4 Tetrazol 5 Amine

Molecular Dynamics Simulations (e.g., Adsorption Mechanisms)

While specific molecular dynamics (MD) simulation studies focused exclusively on N-Phenyl-2H-1,2,3,4-tetrazol-5-amine are not extensively documented in publicly available literature, the principles and applications of this computational technique are well-established for understanding the behavior of related heterocyclic compounds at interfaces. researchgate.netfrontiersin.orgyoutube.com MD simulations provide a powerful lens for examining the time-evolved behavior of molecular systems, offering mechanistic insights at an atomic level. frontiersin.orgnih.gov For N-Phenyl-2H-1,2,3,4-tetrazol-5-amine, MD simulations could be hypothetically employed to elucidate its adsorption mechanisms on various surfaces, a critical aspect for applications in areas like corrosion inhibition or materials science. researchgate.netrsc.org

An MD simulation of an adsorption process typically involves constructing a model system comprising the molecule of interest and a surface (e.g., a metal or metal oxide slab). mdpi.comnih.gov The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. youtube.com This allows for the observation of dynamic events such as the molecule approaching the surface, forming interactions, and settling into a stable adsorbed state.

Studies on similar molecules, such as unsubstituted tetrazole on titanium dioxide (TiO2) and copper oxide surfaces, have been performed using Density Functional Theory (DFT), a quantum mechanical method that can provide the foundational data for developing accurate force fields for MD. rsc.orgnih.gov These studies reveal that tetrazoles can adsorb onto surfaces through interactions between the nitrogen atoms' lone pairs and surface cations. rsc.orgnih.gov For N-Phenyl-2H-1,2,3,4-tetrazol-5-amine, MD simulations could explore how the phenyl and amine substituents influence the orientation and binding strength upon adsorption. The simulation could track key parameters such as the distance between the tetrazole ring nitrogens and surface atoms, the orientation of the phenyl group relative to the surface, and the formation of hydrogen bonds involving the amine group.

Analysis of the simulation trajectories can yield quantitative data, including adsorption energies, diffusion coefficients on the surface, and radial distribution functions that describe the preferred placement of molecular atoms relative to surface atoms. This data helps in building a comprehensive picture of the adsorption mechanism. For instance, in the context of corrosion inhibition, simulations could reveal whether the molecule forms a densely packed, protective monolayer on a metal surface. researchgate.net

To illustrate the potential output of such a study, the following table presents hypothetical data that could be generated from an MD simulation exploring the adsorption of N-Phenyl-2H-1,2,3,4-tetrazol-5-amine on different surfaces.

Surface MaterialPrimary Binding SiteCalculated Adsorption Energy (eV)Average N-Surface Atom Distance (Å)Phenyl Ring Orientation
Copper (Cu2O)Unsaturated N atom to surface Cu ion-1.52.1Tilted (~45° to surface)
Titanium Dioxide (Anatase)N2 atom to surface Ti cation-1.22.3Near-parallel to surface

Note: The data in this table is illustrative and based on findings for related azole compounds; it does not represent experimentally verified results for N-Phenyl-2H-1,2,3,4-tetrazol-5-amine. rsc.orgnih.gov

Structure-Reactivity Relationships from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the relationship between the three-dimensional structure of a molecule and its chemical reactivity. researchgate.net For N-Phenyl-2H-1,2,3,4-tetrazol-5-amine, these models can predict geometric parameters, electronic properties, and tautomeric stability, all of which are fundamental to understanding its behavior in chemical reactions. researchgate.netacs.org

A key structural feature of 5-aminotetrazoles is the existence of tautomers, with the substituent on the ring nitrogen being at either the N1 or N2 position. mdpi.com The target compound is the 2H-tautomer. Computational studies on the related 1H-tautomer, 5-amino-1-phenyltetrazole, provide significant insight. researchgate.netresearchgate.net X-ray diffraction and computational analysis of 5-amino-1-phenyltetrazole show that the tetrazole and phenyl rings are not coplanar, with a dihedral angle of approximately 45-50 degrees. researchgate.netresearchgate.net This twisting is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the tetrazole ring. Similar non-planar geometry would be expected for the 2H-isomer.

The presence of the amino group at the C5 position significantly influences the electronic structure and geometry of the tetrazole ring. researchgate.netresearchgate.net Calculations show that the exocyclic C5–N(amino) bond has a length in the range of 1.33-1.34 Å, which is shorter than a typical C–N single bond. researchgate.net This suggests considerable conjugation between the amino group's lone pair and the π-system of the tetrazole ring, which in turn affects the bond lengths within the ring. researchgate.net

The following table summarizes key geometric parameters for the related 5-amino-1-phenyltetrazole, derived from computational and experimental studies, which serve as a reference for understanding the structure of the 2H-isomer.

ParameterDescriptionTypical Value (from 1H-isomer)Reference
C5–N(amino) Bond LengthLength of the bond connecting the amino group to the tetrazole ring.~1.34 Å researchgate.net
Phenyl-Tetrazole Dihedral AngleThe twist angle between the planes of the phenyl and tetrazole rings.~50° researchgate.netresearchgate.net
N1–N2 Bond LengthLength of a bond within the tetrazole ring.~1.36 Å researchgate.net
N4–C5 Bond LengthLength of a bond within the tetrazole ring.~1.34 Å researchgate.net

Beyond geometry, computational models provide insights into the electronic structure through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.

Computational studies on tetrazole derivatives often compare the HOMO-LUMO gaps of different isomers or substituted analogs to predict trends in their reactivity. For N-Phenyl-2H-1,2,3,4-tetrazol-5-amine, calculations would likely show the HOMO is distributed over the amino group and the tetrazole ring, while the LUMO is located primarily on the phenyl and tetrazole rings. This distribution dictates how the molecule interacts with electrophiles and nucleophiles. For example, photochemical reaction pathways of tetrazoles have been successfully rationalized by considering the nature of the electronic transitions predicted by such models. acs.org

The table below provides a hypothetical comparison of frontier orbital energies, illustrating how computational models can be used to assess structure-reactivity relationships.

Compound IsomerHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)Implied Reactivity
N-Phenyl-1H-1,2,3,4-tetrazol-5-amine-6.5-1.25.3Lower
N-Phenyl-2H-1,2,3,4-tetrazol-5-amine-6.3-1.44.9Higher

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the application of computational models in assessing reactivity.

Advanced Characterization and Structural Elucidation of N Phenyl 2h 1,2,3,4 Tetrazol 5 Amine and Derivatives

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the cornerstone for unequivocally determining the three-dimensional atomic arrangement of crystalline solids. It provides precise data on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.

Single crystal X-ray diffraction analysis of 5-amino-1-phenyltetrazole reveals a non-planar molecular geometry. nih.gov The tetrazole and phenyl rings are twisted relative to each other, with reported dihedral angles of 50.58(5)° and 45.19(7)° for two independent molecules in the asymmetric unit. nih.gov This rotation disrupts the π-conjugation between the two ring systems.

The crystal packing is significantly influenced by hydrogen bonding. Intermolecular N—H⋯N hydrogen bonds form between the exocyclic amino group of one molecule and a nitrogen atom of the tetrazole ring of an adjacent molecule. This interaction is a primary driver in the formation of two-dimensional networks that extend through the crystal lattice. nih.gov The presence of the C5-amino group has a discernible effect on the geometry of the tetrazole ring, with the exocyclic C5—N(amino) bond length falling in the range of 1.330(2) to 1.3374(16) Å for related 5-aminotetrazoles, indicating a degree of double bond character due to the lone pair delocalization from the amino group into the ring's π-system. conicet.gov.ar

Table 1: Selected Crystallographic Data for 5-Amino-1-phenyltetrazole Derivatives.
ParameterValue/DescriptionReference
Molecular GeometryNon-planar nih.gov
Phenyl-Tetrazole Dihedral Angle50.58(5)° and 45.19(7)° nih.gov
Primary Intermolecular InteractionN—H⋯N hydrogen bonds nih.gov
Crystal Packing MotifTwo-dimensional networks nih.gov
Typical C5—N(amino) Bond Length (Å)1.330 – 1.337 conicet.gov.ar

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can deconstruct the crystal packing into specific atom-atom contacts and their relative contributions.

Table 2: Representative Intermolecular Contact Contributions (%) from Hirshfeld Surface Analysis of a Substituted Phenyl-Tetrazole Derivative. acs.org
Interaction TypeContribution (%)
N···H / H···N21.9
H···H14.6
F···H / H···F11.8
C···H / H···C9.5
C···C6.6
Other35.6

Advanced Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights

Spectroscopic methods are essential for confirming the molecular structure of N-phenyl-2H-1,2,3,4-tetrazol-5-amine in solution and for probing its electronic structure.

Multinuclear NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR: In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear as a multiplet in the aromatic region (typically δ 7.0–8.0 ppm). The protons of the C5-amino group would likely present as a broad singlet, the chemical shift of which can be solvent-dependent. For 1-aryl-5-aminotetrazoles, the hydrogens of the N1-aryl group typically generate a complex second-order multiplet. rsc.org In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring (C5) in 5-amino-1-aryl-1H-tetrazoles gives a characteristic signal in the range of δ 155–157 ppm. researchgate.net The signals for the phenyl carbons appear in their expected aromatic region (δ 110–140 ppm).

¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly powerful for characterizing tetrazoles due to the presence of four contiguous nitrogen atoms. ¹⁵N NMR is often preferred over ¹⁴N due to the quadrupolar broadening effects of the ¹⁴N nucleus. nih.gov Experimental and computational studies on 1-aryl-1H-tetrazoles show a characteristic shielding order for the ring nitrogens: N1 > N4 > N2 > N3. acs.org The chemical shift of N1, being directly attached to the phenyl group, is sensitive to the electronic nature of substituents on the aryl ring. The exocyclic amino nitrogen is expected to resonate at a much higher field (more shielded), with values around -330 to -340 ppm reported for C-NH2 groups in other aminotetrazoles (relative to CH₃NO₂). ajol.info

Table 3: Expected NMR Chemical Shift Ranges (δ, ppm) for N-Phenyl-2H-1,2,3,4-tetrazol-5-amine.
NucleusFunctional GroupExpected Chemical Shift (ppm)Reference
¹H-NH₂Broad singlet, solvent dependent-
¹HPhenyl (Ar-H)7.0 - 8.0 (multiplet) rsc.org
¹³CTetrazole (C5)155 - 157 researchgate.net
¹³CPhenyl (Ar-C)110 - 140-
¹⁵N (Ring)N1~ -80 to -90 acs.org
N2~ -95 to -105 acs.org
N3~ 0 to -10 acs.org
N4~ -50 to -60 acs.org
¹⁵N (Exocyclic)-NH₂~ -330 to -340 ajol.info

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of N-phenyl-2H-1,2,3,4-tetrazol-5-amine is expected to show several key absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the 3200–3400 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹. The vibrations of the tetrazole ring, which involve complex C=N and N=N stretching modes, are found in the 1400–1650 cm⁻¹ range. Additional ring vibrations and C-N stretching modes appear in the fingerprint region between 900 and 1300 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for N-Phenyl-2H-1,2,3,4-tetrazol-5-amine.
Vibrational ModeExpected Frequency Range (cm⁻¹)Reference
N-H stretch (amino)3200 - 3400
C-H stretch (aromatic)3000 - 3100
C=N / N=N stretch (ring)1400 - 1650
C-N stretch1100 - 1300
Tetrazole ring vibrations900 - 1200

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Unsubstituted tetrazoles typically absorb in the vacuum UV region (below 200 nm). However, the attachment of a phenyl group introduces a chromophore that shifts the absorption to higher wavelengths. The spectrum of N-phenyl-2H-1,2,3,4-tetrazol-5-amine is expected to be dominated by π → π* transitions associated with the phenyl ring and the tetrazole system. For a close analog, 1-benzyl-5-amino-1H-tetrazole, an absorption maximum (λmax) is observed at 190.15 nm in DMF. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which has been observed in related mesoionic tetrazolium-5-aminides.

Table 5: UV-Vis Absorption Data for Phenyl-Tetrazole Derivatives.
Compoundλmax (nm)SolventReference
1-Benzyl-5-amino-1H-tetrazole190DMF
5-(Benzylthio)-1H-tetrazole271DMSO
Schiff base of 5-aminotetrazole (B145819)240Methanol

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural confirmation of N-phenyl-2H-1,2,3,4-tetrazol-5-amine and its derivatives. This method provides precise mass measurements, enabling the determination of elemental compositions and differentiation between compounds with similar nominal masses.

Research on 2,5-disubstituted tetrazole derivatives demonstrates the utility of HRMS in confirming their molecular structures. A common and characteristic fragmentation pathway observed in the mass spectra of these compounds is the elimination of a neutral nitrogen molecule (N₂). For instance, in the analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the most intense signal in the full scan spectrum was attributed to the [M + H–N₂]⁺ ion. mdpi.com This loss of nitrogen from the molecular ion results in a highly stable conjugated structure, which often represents the base peak in the spectrum. mdpi.com This behavior is a hallmark of the tetrazole ring's fragmentation under mass spectrometric conditions.

Further studies on other derivatives, such as 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, also rely on HRMS to verify their composition. In these cases, adducts with sodium ([M+Na]⁺) are sometimes observed, providing further confirmation of the molecular weight. nih.gov For example, the calculated m/z for the [M+Na]⁺ adduct of 2-(Adamantan-1-yl)-5-(3,5-dinitrophenyl)-2H-tetrazole was used to confirm its synthesis. nih.gov

The data below summarizes HRMS findings for several derivatives of 2H-tetrazole, illustrating the precise mass measurements used for their characterization.

Compound NameMolecular FormulaIon TypeCalculated m/zFound m/zReference
2-(Adamantan-1-yl)-5-(3,5-dinitrophenyl)-2H-tetrazoleC₁₇H₁₈N₆O₄Na[M+Na]⁺393.1282393.1250 nih.gov
2-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-4-nitrophenolC₁₇H₁₈N₅O₃[M–H]⁻340.1415340.1400 nih.gov
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineC₁₂H₁₀N₃⁺[M+H-N₂]⁺-196.08716 mdpi.com

Thermal Analysis Methods (e.g., DSC, DTA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are essential for evaluating the thermal stability, melting points, and decomposition characteristics of N-phenyl-2H-1,2,3,4-tetrazol-5-amine and its derivatives. These analyses provide insights into the energetic properties and safety parameters of tetrazole-based compounds.

The thermal behavior of 2,5-disubstituted tetrazoles is often characterized by the facile elimination of N₂, which can lead to the formation of reactive nitrilimine intermediates. mdpi.com This decomposition is typically an exothermic process, indicating the release of significant energy. For example, the DSC thermogram for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows an endothermic peak corresponding to its melting, immediately followed by a sharp exothermic peak at 142.5 °C, which signifies its thermal degradation. mdpi.com

The stability of these compounds can be influenced by the nature of their substituents. Studies on a series of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles have shown that these compounds are generally thermally stable up to approximately 150°C. nih.gov In contrast, the parent compound, 5-aminotetrazole, is noted for its higher thermal stability, with a melting and decomposition point above 200°C. researchgate.netwikipedia.org The isomer 1-phenyl-1H-tetrazol-5-amine has a reported melting point of 165 °C. biosynth.com This suggests that substitutions on the phenyl ring and the tetrazole nitrogen can significantly alter the thermal properties of the molecule.

The following table presents thermal analysis data for several related tetrazole compounds.

Compound NameMethodEventTemperature (°C)Reference
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineDSCDecomposition (Exotherm)142.5 mdpi.com
2-(Adamantan-1-yl)-5-(3,5-dinitrophenyl)-2H-tetrazoleMelting PointMelting276–277 nih.gov
2-(Adamantan-1-yl)-5-(4-chloro-3-nitrophenyl)-2H-tetrazoleMelting PointMelting149–151 nih.gov
1-Phenyl-1H-1,2,3,4-tetrazol-5-amineMelting PointMelting165 biosynth.com
5-AminotetrazoleMelting PointMelting/Decomposition201–205 wikipedia.org

Non Biological Applications and Functional Materials Derived from N Phenyl 2h 1,2,3,4 Tetrazol 5 Amine

Coordination Chemistry and Ligand Design

The tetrazole ring, a key feature of N-phenyl-2H-1,2,3,4-tetrazol-5-amine, is a versatile building block in coordination chemistry. Its multiple nitrogen atoms can act as donor sites for metal ions, leading to the formation of a wide array of coordination complexes and polymers with diverse structures and properties.

The synthesis of metal complexes using tetrazole-based ligands, including derivatives of 5-aminotetrazole (B145819), is a well-established area of research. These ligands can coordinate to metal centers in various modes, such as monodentate, bidentate, or bridging, giving rise to discrete molecular complexes or extended coordination polymers. For instance, silver(I) complexes with allyl-substituted phenyl tetrazoles have been synthesized, demonstrating the coordination potential of the tetrazole ring even with additional functional groups present on the phenyl substituent. The coordination typically involves one or more of the nitrogen atoms of the tetrazole ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the tetrazole and phenyl rings, and the reaction conditions.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Tetrazole-containing ligands are excellent candidates for the construction of MOFs due to their ability to bridge multiple metal centers. asianpubs.org The use of amine-functionalized ligands can introduce additional functionality into the MOF structure, such as basic sites that can enhance gas adsorption or catalytic activity. rsc.org

While specific examples of MOFs constructed directly from N-phenyl-2H-1,2,3,4-tetrazol-5-amine are not extensively documented, the principles of MOF design using related 5-aminotetrazole derivatives are well-established. For instance, a zinc(II) MOF has been synthesized using 5-aminotetrazole, resulting in a three-dimensional, four-connected network. asianpubs.org The thermal stability and porous nature of such MOFs make them promising for applications in gas storage and separation. The introduction of a phenyl group on the amino nitrogen, as in N-phenyl-2H-1,2,3,4-tetrazol-5-amine, could influence the resulting MOF architecture, potentially leading to materials with different pore sizes and surface properties.

The tetrazole ring is inherently a multicoordination site due to the presence of four nitrogen atoms with available lone pairs of electrons. unimi.it This allows tetrazole-based ligands to coordinate to one or more metal centers simultaneously, acting as versatile linkers in the construction of coordination polymers and MOFs. The deprotonated form of the tetrazole ring can utilize up to four nitrogen atoms to bridge multiple metal atoms, leading to diverse and stable framework structures. unimi.it The specific nitrogen atoms involved in coordination can vary, leading to different coordination modes and resulting in a wide range of structural topologies. This versatility is a key reason for the extensive use of tetrazoles in the design of functional coordination materials.

Energetic Materials

The high nitrogen content and positive heat of formation of the tetrazole ring make it a desirable component in the design of energetic materials. N-phenyl-2H-1,2,3,4-tetrazol-5-amine serves as a scaffold for the development of nitrogen-rich compounds with high energy density.

A primary strategy in the design of high-energy-density materials (HEDMs) is to incorporate a high content of nitrogen, as the formation of dinitrogen (N₂) gas upon decomposition is a highly exothermic process. The tetrazole ring is an excellent building block for HEDMs due to its high nitrogen content and inherent stability.

Derivatives of 5-aminotetrazole are extensively studied for this purpose. The introduction of explosophoric groups, such as nitro (-NO₂) or nitramino (-NHNO₂) groups, onto the tetrazole or the phenyl ring of N-phenyl-2H-1,2,3,4-tetrazol-5-amine can significantly enhance the energetic properties of the resulting compounds. at.ua For example, the functionalization of 5-aminotetrazole with 4-amino-3,5-dinitropyrazole has been shown to produce energetic compounds with improved density and detonation performance. nih.govmdpi.com The design of such molecules often aims to achieve a high density and a favorable oxygen balance to maximize the energy output.

The thermal stability of energetic materials is a critical parameter for their safe handling and storage. Derivatives of 5-aminotetrazole generally exhibit good thermal stability. mdpi.comnih.gov The decomposition temperature is an important indicator of thermal stability. For instance, energetic polymers based on N-glycidyl-5-aminotetrazole show decomposition onsets at temperatures above 220 °C. mdpi.com The introduction of nitro groups can sometimes lower the decomposition temperature, highlighting the trade-off between energetic performance and thermal stability. nih.gov

The detonation performance of an energetic material is characterized by its detonation velocity (VD) and detonation pressure (P). These properties are closely related to the density and heat of formation of the compound. Nitrogen-rich compounds derived from 5-aminotetrazole have shown promising detonation performance. The table below presents the calculated detonation properties of some energetic compounds derived from 5-aminotetrazole, illustrating the potential of this class of materials.

CompoundDensity (g/cm³)Detonation Velocity (VD) (m/s)Detonation Pressure (P) (GPa)Reference
DMPT-11.806861030.2 nih.gov
DMPT-21.770845028.6 nih.gov
Compound 3 (from Lei et al.)1.910907237.1 jmu.edu
Compound 6 (from Lei et al.)1.905886132.3 jmu.edu

Low Sensitivity Explosives

The tetrazole ring is a foundational structure in the development of energetic materials due to its high nitrogen content, significant positive heat of formation, and the generation of a large volume of gas upon decomposition. at.uaresearchgate.net These characteristics are crucial for creating high-performing explosives. at.ua Derivatives of tetrazole are being explored as potential replacements for traditional explosives, aiming for improved performance and enhanced safety profiles. researchgate.net The introduction of various functional groups to the tetrazole ring allows for the fine-tuning of its physical and energetic properties, including density, thermal stability, and sensitivity to impact and friction. at.ua

While some tetrazole derivatives, such as 1,5-di(nitramino)tetrazole, are known to be highly sensitive primary explosives, others can be engineered for lower sensitivity. at.ua The goal in developing modern energetic materials is to balance high performance with reduced sensitivity to accidental detonation, a category known as insensitive high explosives (IHE). uni-muenchen.de Research into nitro-tetrazole-based compounds, for example, has yielded materials with detonation velocities and pressures comparable to or exceeding that of TNT, while in some cases demonstrating better thermal stability. at.uaresearchgate.net The stability of tetrazole-based energetic materials is a key advantage, with many derivatives showing good thermal resilience. researchgate.net The modification of the tetrazole structure, such as by creating N-aryl derivatives, can lead to compounds with a favorable balance of energetic output and thermal stability, making them suitable for consideration as low-sensitivity explosives. at.ua

Table 1: Comparison of Energetic Properties of Selected Explosives

Compound Decomposition Temperature (°C) Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa)
TNT 240 1.65 6900 19.0
RDX 210 1.80 8795 34.9
HMX 280 1.91 9144 39.2
**Compound 25*** 188 - 8251 26.3
**Compound 33*** 290 1.80 8446 27.2

Note: Compounds 25 and 33 are complex tetrazole derivatives presented for comparative context of the performance of tetrazole-based explosives. at.uaresearchgate.net

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals in acidic environments. civilica.com Tetrazole derivatives, including phenyl-substituted tetrazoles, have demonstrated significant potential in this field. civilica.comresearchgate.netacs.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. imist.ma Studies on compounds like 5-phenyl-2H-tetrazole and 1-Phenyl-1H-tetrazole-5-thiol have shown high inhibition efficiency for steel in hydrochloric acid solutions. civilica.comresearchgate.net The presence of the planar tetrazole ring, electron clouds on the aromatic systems, and lone pair electrons on the nitrogen atoms facilitates strong adsorption onto metal surfaces. acs.org

Adsorption Mechanisms on Metal Surfaces

The corrosion inhibition capability of tetrazole derivatives is fundamentally linked to their adsorption onto the metal surface, a process that can involve both physical (physisorption) and chemical (chemisorption) interactions. imist.ma The mechanism is largely governed by the molecular structure of the inhibitor.

The tetrazole ring's multiple nitrogen atoms are key to the adsorption process. Density functional theory (DFT) calculations have shown that azole molecules, including tetrazole, preferentially bond to metal surfaces through their unsaturated nitrogen atoms. nih.govrsc.orgsemanticscholar.org On oxidized copper surfaces, for instance, these molecules adsorb strongly at coordinatively-unsaturated (CUS) copper sites. nih.govsemanticscholar.orgresearchgate.net This interaction is often accompanied by the formation of a hydrogen bond between the molecule and surface oxygen ions. nih.govresearchgate.net

The adsorption process involves the sharing of electrons from the nitrogen atoms with the vacant d-orbitals of the metal, as well as the transfer of π-electrons from the aromatic rings to the metal surface. This charge transfer creates a protective film that isolates the metal from the corrosive medium. acs.org The mode of adsorption can be influenced by the specific derivative and the surface it is protecting. Theoretical studies suggest that tetrazole molecules with electron-donating groups tend to adsorb perpendicularly to a copper surface, which promotes the formation of a stronger protective bond. acs.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netimist.ma

Electrochemical Evaluation of Inhibitory Performance

Electrochemical techniques are widely used to quantify the effectiveness of corrosion inhibitors. Methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibitor's performance.

PDP studies reveal that phenyl tetrazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netimist.ma The addition of the inhibitor to the corrosive solution leads to a significant decrease in the corrosion current density (Icorr).

EIS measurements provide information about the resistance of the protective layer formed on the metal surface. In the presence of an effective inhibitor like 1-Phenyl-1H-tetrazole-5-thiol, the charge transfer resistance (Rct) increases significantly with inhibitor concentration. researchgate.net This indicates that the inhibitor forms a barrier that hinders the charge transfer processes essential for corrosion. The inhibition efficiency (IE%) can be calculated from both PDP and EIS data, and it typically increases with the concentration of the inhibitor, often reaching over 90%. researchgate.netimist.ma

Table 2: Electrochemical Data for 1-Phenyl-1H-tetrazole-5-thiol (PTZ) on Q235 Steel in 1 M HCl

Inhibitor Conc. (mM) Rct (Ω cm²) Inhibition Efficiency (IE %)
0 44.9 -
0.1 240.5 81.3
0.5 609.6 92.6
1.0 970.5 95.4
5.0 1551.0 97.1

Data sourced from EIS measurements. researchgate.net

Applications in Material Science beyond Energetic Materials (e.g., photography)

The unique photochemical properties of tetrazole derivatives have led to their investigation in various areas of material science. The tetrazole ring can undergo photoinduced cleavage and rearrangement, making it a versatile component in photochemistry. nih.govuc.pt Upon UV irradiation, substituted tetrazoles can extrude a molecule of nitrogen (N₂), leading to the formation of reactive intermediates. nih.govuc.pt

For example, the photolysis of 1,4-dihydro-1-phenyl-5H-tetrazol-5-ones results in the photoextrusion of molecular nitrogen and the formation of benzimidazolones in nearly quantitative yields. nih.gov Similarly, the photochemistry of 5-allyloxy-1-aryl-tetrazoles leads to the formation of N-phenyl-1,3-oxazines. nih.gov These photochemical transformations highlight the potential of tetrazole derivatives as precursors for synthesizing other complex heterocyclic structures. The specific reaction pathways can be influenced by the substituents on the tetrazole ring and the solvent used. uc.ptresearchgate.net While the direct application of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE in photography is not extensively documented in available literature, the known photosensitivity of the tetrazole ring suggests its potential utility in photoactive materials, such as in photopolymerization, as a photostabilizer, or in imaging systems where controlled release of nitrogen or formation of new structures upon light exposure is desired.

Hybrid Compound Development for Enhanced Properties

Molecular hybridization, which involves combining two or more distinct pharmacophores or functional molecular units into a single molecule, is an effective strategy for developing new materials with enhanced or novel properties. mdpi.com The tetrazole ring is a popular building block in this approach due to its unique chemical characteristics and its role as a bioisostere for carboxylic acids. mdpi.comnih.gov

Combining the pyrazole (B372694) and tetrazole rings, both important members of the azole family, has led to the creation of hybrid compounds with potent applications. mdpi.com This molecular architecture can result in molecules with improved efficacy and specificity. mdpi.com For instance, pyrazole-tetrazole hybrids have been synthesized and investigated for various applications, demonstrating that the combination of these two heterocyclic systems can lead to synergistic effects and enhanced properties. mdpi.commdpi.com The synthesis of these hybrid structures often involves multi-step reactions, such as combining a tetrazolyl derivative with a pyrazole precursor. mdpi.com The development of such hybrid compounds is a growing area of research aimed at creating advanced materials with finely tuned characteristics for use in technology and pharmacology. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-phenyl-2H-1,2,3,4-tetrazol-5-amine, and how are intermediates purified?

  • Methodological Answer : A key step involves reducing nitro precursors (e.g., nitro-phenylenediamine derivatives) using tin(II) chloride dihydrate (SnCl₂·2H₂O) under reflux in ethanol. Post-reduction, alkalization with NaOH and extraction with ethyl acetate followed by drying over anhydrous Na₂SO₄ ensures purification . For tetrazole formation, cyclization of thiourea intermediates with nitrous acid or azide sources is typical.

Q. How is the crystal structure of N-phenyl-2H-1,2,3,4-tetrazol-5-amine determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. The SHELX system optimizes structure solution for small molecules by refining atomic coordinates, thermal parameters, and occupancy factors. Data collection requires high-resolution detectors, and twinned crystals may necessitate SHELXD/SHELXE pipelines .

Q. What spectroscopic techniques validate the compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm aromatic protons and tetrazole ring signals.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
  • FT-IR : Peaks near 1600 cm⁻¹ (C=N stretch) and 3100 cm⁻¹ (N-H stretch).
  • HPLC : Reverse-phase chromatography to assess purity (>95%).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-phenyl-2H-1,2,3,4-tetrazol-5-amine in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validation involves comparing computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in catalytic activity data across studies?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., XRD for structure, NMR for purity, and kinetic assays for reactivity).
  • Error Analysis : Quantify uncertainties in reaction conditions (e.g., temperature gradients, solvent purity).
  • Meta-Analysis : Compare data across publications to identify trends or outliers, applying statistical tools like ANOVA or Bayesian inference .

Q. How do substituent positions on the phenyl ring affect tetrazole ring stability?

  • Methodological Answer : Synthesize ortho-, meta-, and para-substituted analogs (e.g., nitro, chloro) and compare thermal stability via Differential Scanning Calorimetry (DSC). Electron-withdrawing groups (e.g., -NO₂) at the para position increase ring strain, reducing decomposition temperatures by ~20°C vs. meta-substituted analogs .

Key Methodological Considerations

  • Experimental Design : Use mixed-methods approaches (quantitative assays + qualitative mechanistic studies) to balance robustness and depth .
  • Data Validation : Employ SHELX for crystallography, DFT for computational models, and triplicate runs for kinetic studies to ensure reproducibility .
  • Contradiction Mitigation : Pre-register hypotheses, share raw datasets, and apply open-source tools (e.g., SHELX, Gaussian) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.